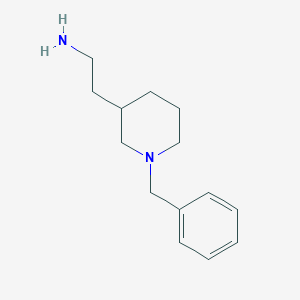

2-(1-Benzylpiperidin-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(1-benzylpiperidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVAOPYVNRSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734260 | |

| Record name | 2-(1-Benzylpiperidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-70-7 | |

| Record name | 2-(1-Benzylpiperidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Benzylpiperidin-3-yl)ethanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-(1-Benzylpiperidin-3-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, including molecular formula and weight, and presents a plausible synthetic route and standard analytical methodologies for its characterization. Given the limited publicly available data for this specific positional isomer, information from the closely related 4-yl isomer is utilized for comparative purposes where applicable, with all such instances clearly noted. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Core Molecular Attributes

2-(1-Benzylpiperidin-3-yl)ethanamine is a substituted piperidine derivative. The core structure consists of a piperidine ring N-substituted with a benzyl group and an ethanamine substituent at the 3-position of the piperidine ring.

Based on its structure, the molecular formula and weight are determined as follows:

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 2-(1-Benzylpiperidin-3-yl)ethanamine |

Note: These values are consistent with the isomeric compound, 2-(1-Benzylpiperidin-4-yl)ethanamine, as they share the same atomic composition.[1][2]

Molecular Structure

Caption: 2D structure of 2-(1-Benzylpiperidin-3-yl)ethanamine.

Synthesis Pathway

A hypothetical two-step synthesis is outlined below:

-

N-Benzylation of 3-Piperidinecarbonitrile: Commercially available 3-piperidinecarbonitrile can be N-benzylated using benzyl bromide in the presence of a non-nucleophilic base such as potassium carbonate to yield 1-benzylpiperidine-3-carbonitrile.

-

Reduction of the Nitrile: The resulting nitrile can then be reduced to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically effective for this transformation.

Hypothetical Synthesis Workflow

Caption: Proposed synthesis workflow for 2-(1-Benzylpiperidin-3-yl)ethanamine.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 2-(1-Benzylpiperidin-3-yl)ethanamine, GC-MS can provide both retention time data for purity assessment and a mass spectrum for structural confirmation.

Hypothetical GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Chromatographic Separation:

-

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is appropriate.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 40-500.

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and fragments corresponding to the piperidine ring structure.

For complex matrices, derivatization, for instance through benzylation of the primary amine, can be employed to improve chromatographic performance.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and a series of multiplets for the piperidine and ethanamine protons.

-

¹³C NMR: The carbon NMR would show distinct signals for each of the 14 carbon atoms, with the aromatic carbons appearing in the downfield region (120-140 ppm) and the aliphatic carbons in the upfield region.

Safety and Handling

While specific toxicity data for 2-(1-Benzylpiperidin-3-yl)ethanamine is not available, the closely related isomer, 2-(1-Benzylpiperidin-4-yl)ethanamine, is classified as acutely toxic if swallowed and causes serious eye damage.[1] Therefore, it is prudent to handle the 3-yl isomer with the same level of caution.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Applications

Substituted piperidines are a common scaffold in medicinal chemistry. The 1-benzylpiperidine motif is present in numerous biologically active compounds.[6] For instance, derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase and serotonin transporters, relevant to Alzheimer's disease research.[4] The ethanamine side chain provides a primary amine group that can be crucial for receptor interactions or for further chemical modification. This class of compounds holds potential for the development of novel therapeutics targeting the central nervous system.

References

-

PubChem. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(1-benzylpiperidin-3-yl)-N-ethylethanamine. National Center for Biotechnology Information. Available at: [Link]

- Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

- Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234.

-

Pharmaffiliates. 2-((1-Benzylpiperidin-4-yl)methyl)-5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

Royal Society of Chemistry. (2023). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - Supplementary Information. Available at: [Link]

- Abadi, A. H., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 123.

- Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences.

-

ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

Sources

- 1. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1-Benzylpiperidin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 3-substituted piperidine ligands

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and pharmacologists. It prioritizes mechanistic causality, synthetic utility, and validated structure-activity relationships (SAR).

Executive Summary: The Privileged Chiral Switch

The 3-substituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for therapeutics ranging from anticonvulsants (e.g., Tiagabine ) to PARP inhibitors (e.g., Niraparib ). Unlike the symmetric 4-substituted isomers, substitution at the C3 position introduces a chiral center, breaking molecular symmetry and creating distinct vectors for optimizing protein-ligand interactions.

This guide analyzes the stereoelectronic drivers of this scaffold, specifically the "axial-equatorial" equilibrium that governs binding affinity, and provides validated protocols for their asymmetric synthesis and biological evaluation.

Stereoelectronic Landscape: Conformational Dynamics

The biological activity of 3-substituted piperidines is governed by the chair conformation of the piperidine ring. Understanding the equilibrium between the axial and equatorial conformers is the first step in rational design.

The "A-Value" and Steric Dominance

In general, substituents at C3 prefer the equatorial position to minimize 1,3-diaxial interactions. However, this preference is not absolute and varies by substituent type and N-substitution.

| Substituent (C3) | Preferred Conformation | Driver | Biological Implication |

| Alkyl / Aryl | Equatorial | Steric ( | Maximizes extension into hydrophobic pockets. |

| Carboxylate | Equatorial | Steric / Electrostatic | Critical for GABA mimicry (e.g., Nipecotic acid). |

| Fluorine / Alkoxy | Axial (Context dependent) | Charge-Dipole / Hyperconjugation | Can lock conformation to match specific receptor topologies. |

The "Axial Fluorine" Anomaly

A critical SAR nuance is the behavior of 3-fluoro-piperidines. Unlike steric groups, electronegative atoms at C3 often adopt an axial orientation. This is driven by:

-

Charge-Dipole Interactions: Favorable alignment between the C-F dipole and the N-H (or N-R) dipole.

-

Hyperconjugation: Interaction between the nitrogen lone pair (

) and the antibonding orbital of the C-F bond (

Design Insight: If your target pocket requires a compact, folded ligand, introduce a C3-fluorine to bias the piperidine ring toward the axial conformer without adding significant steric bulk.

Figure 1: The conformational equilibrium of 3-substituted piperidines. Electronegative substituents can invert standard steric preferences.

Synthetic Access: Asymmetric Protocols

Accessing enantiopure 3-substituted piperidines is historically challenging due to the tendency of racemization during reduction. Modern workflows utilize Asymmetric Hydrogenation of pyridinium salts or Chemo-enzymatic approaches.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This method, validated by recent literature, allows direct access to chiral piperidines from accessible pyridinium salts.

Reaction Scheme:

-

Substrate: 3-substituted pyridinium salt (e.g., 3-aryl or 3-alkyl).

-

Catalyst: [Rh(COD)Cl]

/ Chiral Bisphosphine Ligand (e.g., (R)-BINAP or Josiphos). -

Conditions: 50 bar H

, MeOH, 25°C.

Step-by-Step Methodology:

-

Pre-catalyst Formation: In a glovebox, mix [Rh(COD)Cl]

(1.0 equiv) and Chiral Ligand (1.1 equiv) in degassed methanol. Stir for 30 min to form the active cationic Rh-complex. -

Substrate Loading: Add the 3-substituted pyridinium chloride (substrate/catalyst ratio 100:1) to the hydrogenation vessel (autoclave).

-

Hydrogenation: Pressurize to 50 bar H

. Stir vigorously for 12–24 hours. -

Work-up: Vent H

. Concentrate the solvent. Basify with 1M NaOH to liberate the free amine. -

Purification: Extract with DCM. Purify via flash chromatography (SiO

, DCM/MeOH/NH

Validation Check: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Expect >90% ee for 3-aryl derivatives.

Authoritative Note: Recent studies demonstrate that this method avoids the "dead-end" racemization often seen in partial reductions, providing a scalable route for candidates like Niraparib intermediates [1].

Case Study: GABA Uptake Inhibitors (Tiagabine)

Target: GAT-1 (GABA Transporter 1).[1] Core Scaffold: (R)-Nipecotic Acid (3-piperidinecarboxylic acid).

SAR Logic

Tiagabine acts as a "Trojan Horse." The nipecotic acid moiety mimics the endogenous neurotransmitter GABA, while the lipophilic tail anchors the molecule in the transporter's vestibule, blocking uptake.

-

The Warhead (C3 Position): The (R)-enantiomer of nipecotic acid is strictly required. The (S)-enantiomer is significantly less potent. The carboxylic acid at C3 must be equatorial to mimic the extended conformation of GABA.

-

The Anchor (N-Substitution): A lipophilic diarylalkenyl chain attached to the nitrogen does not enter the substrate site but interacts with hydrophobic residues near the extracellular gate.

Optimization Table

| Modification | Effect on Activity (IC50) | Mechanistic Reason |

| (R)-Nipecotic Acid | High Potency (nM range) | Correct stereochemistry mimics GABA. |

| (S)-Nipecotic Acid | Low Potency | Steric clash in the orthosteric site. |

| Isosteric Replacement (C3-COOH -> C3-Tetrazole) | Retained/Lower | Tetrazole mimics acidity but alters volume. |

| N-Linker Shortening (C4 chain -> C2 chain) | Loss of Activity | Anchor cannot reach hydrophobic vestibule while headgroup is bound. |

Clinical Relevance: Tiagabine's selectivity for GAT-1 over GAT-2/3 is driven almost entirely by the specific orientation of the 3-carboxylic acid relative to the lipophilic tail [2][3].

Case Study: PARP Inhibitors (Niraparib)

Target: Poly(ADP-ribose) polymerase (PARP). Core Scaffold: 3-Aryl Piperidine.

SAR Logic

Niraparib utilizes a 3-substituted piperidine to orient a phenyl group into a specific hydrophobic pocket of the PARP enzyme.

-

Chiral Specificity: The (S)-enantiomer is the eutomer (active isomer).

-

Conformation: The piperidine ring acts as a rigid spacer. The C3-phenyl group adopts an equatorial position, projecting the rest of the scaffold (an indazole carboxamide) into the nicotinamide binding pocket.

-

Synthetic Challenge: The 3-aryl piperidine core is difficult to synthesize via nucleophilic substitution due to steric hindrance. The Rh-catalyzed hydrogenation (Section 3) or Suzuki coupling on enol phosphates are preferred routes [1].

Figure 2: Strategic SAR workflow for optimizing 3-substituted piperidine ligands.

Experimental Protocol: GAT-1 Binding Assay

To validate the SAR of synthesized 3-substituted piperidines (specifically GABA analogs), a radioligand binding assay is the standard.

Materials:

-

Rat brain synaptic membranes (or hGAT-1 transfected HEK293 cells).

-

Radioligand: [

H]-Tiagabine or [ -

Assay Buffer: 50 mM Tris-Citrate (pH 7.1).

Protocol:

-

Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, mix:

-

25

L Test Compound (variable concentration). -

25

L [ -

200

L Membrane suspension.

-

-

Equilibrium: Incubate at 4°C for 60 minutes (to minimize uptake and focus on surface binding).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine . DigitalCommons@TMC. [Link]

-

Tiagabine | C20H25NO2S2 | CID 60648 . PubChem. [Link]

-

Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine . ResearchGate. [Link][1]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation . University of Liverpool Repository. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference . ResearchGate. [Link]

Sources

A Technical Guide to Spatially Variant Piperidines: 1-Benzyl-3-(2-aminoethyl)piperidine vs. 1-Benzyl-3-aminomethylpiperidine

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting complex biological systems, from central nervous system (CNS) receptors to enzymes.[3] This guide provides an in-depth, comparative analysis of two closely related 3-substituted piperidine derivatives: 1-Benzyl-3-(2-aminoethyl)piperidine and 1-Benzyl-3-aminomethylpiperidine. These molecules are distinguished by a single methylene (-CH₂) unit in the C-3 side chain, a seemingly minor structural variance that imparts significant, predictable differences in their physicochemical properties, conformational behavior, and, consequently, their potential pharmacological profiles. This document is intended for researchers and drug development professionals, offering field-proven insights into the synthesis, characterization, and structure-activity relationship (SAR) considerations for these and related compounds.

Introduction: The Significance of a Single Methylene Spacer

In drug design, the spatial relationship between key pharmacophoric elements—such as a basic amine and a lipophilic aromatic group—is paramount for achieving high-affinity and selective receptor binding. The two molecules under consideration share a common N-benzylpiperidine core, which serves to anchor the molecule and provide a significant lipophilic domain.[4] The critical difference lies in the C-3 substituent: an aminomethyl group versus an aminoethyl group.

This seemingly subtle extension of the alkyl chain by one carbon atom has profound implications:

-

Basicity (pKa): It alters the inductive effect on the terminal primary amine, subtly modifying its basicity.

-

Lipophilicity (LogP): The additional methylene group increases the molecule's overall lipophilicity.

-

Conformational Flexibility: It introduces an additional rotatable bond, increasing the conformational freedom of the side chain and the "reach" of the terminal amine.

Understanding and leveraging these differences is a classic medicinal chemistry strategy to fine-tune a ligand's properties for optimal target engagement and pharmacokinetic profile. This guide will deconstruct these differences, beginning with their synthesis.

Comparative Synthesis Strategies

The synthesis of these analogs can be approached from several common precursors, most notably 1-benzyl-3-piperidone or derivatives of piperidine-3-carboxylic acid. The chosen route depends on reagent availability, scalability, and desired stereochemical control. Below are two representative, logical synthetic pathways.

Synthesis of 1-Benzyl-3-aminomethylpiperidine

This shorter-chain analog is efficiently synthesized via a pathway involving a carbon-nitrogen bond formation at the C-3 position, often through the reduction of a nitrile or an amide. A highly effective method is the Hofmann rearrangement of a carboxamide, which provides a direct route from a carboxylic acid derivative with the loss of one carbon atom.[5][6][7]

Logical Synthesis Workflow:

Caption: Synthesis of 1-Benzyl-3-aminomethylpiperidine.

Synthesis of 1-Benzyl-3-(2-aminoethyl)piperidine

To synthesize the longer, aminoethyl analog, a two-carbon extension from the C-3 position is required. A common strategy involves creating a C-C bond, often starting from a carboxylic acid derivative and extending it via a nitrile.

Logical Synthesis Workflow:

Caption: Synthesis of 1-Benzyl-3-(2-aminoethyl)piperidine.

Comparative Physicochemical and Conformational Analysis

The structural divergence directly translates into differing physicochemical properties, which are critical for predicting a molecule's behavior in biological systems.

Physicochemical Properties

The key properties of basicity (pKa) and lipophilicity (LogP) dictate a molecule's charge state at physiological pH and its ability to cross lipid membranes, respectively.

| Property | 1-Benzyl-3-aminomethylpiperidine | 1-Benzyl-3-(2-aminoethyl)piperidine | Rationale for Difference |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₄H₂₂N₂ | Addition of one -CH₂- group. |

| Molecular Weight | 204.31 g/mol | 218.34 g/mol | Increased mass from the -CH₂- group. |

| Predicted cLogP | 2.15 | 2.52 | The additional methylene unit is a lipophilic fragment, increasing the octanol-water partition coefficient.[8] |

| Predicted pKa₁ (Piperidine N) | ~8.8 - 9.2 | ~8.8 - 9.2 | The N-benzyl group dominates the electronic environment of the piperidine nitrogen; the distant side-chain amine has a negligible effect. |

| Predicted pKa₂ (Side-Chain NH₂) | ~10.1 - 10.5 | ~10.4 - 10.8 | The electron-withdrawing inductive effect of the piperidine ring is attenuated by the extra methylene spacer, slightly increasing the basicity of the terminal amine. |

Note: pKa and cLogP values are predictions generated from computational models and established chemical principles. Experimental values may vary.[9][10][11][12]

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize strain.[3] Substituents at the C-3 position can occupy either an axial or equatorial position. For a bulky side chain, the equatorial position is strongly favored to avoid 1,3-diaxial steric interactions.[3][13]

The key differentiator is the flexibility of the side chain itself.

-

1-Benzyl-3-aminomethylpiperidine: The aminomethyl group has two rotatable bonds (C3-Cα and Cα-N). This provides a defined, yet somewhat restricted, vector for the primary amine relative to the piperidine core.

-

1-Benzyl-3-(2-aminoethyl)piperidine: The aminoethyl group possesses three rotatable bonds (C3-Cα, Cα-Cβ, Cβ-N). This additional bond significantly increases the conformational space the terminal amine can explore. It can "reach" further and adopt a wider range of orientations relative to the core scaffold.

This difference in flexibility is a critical variable in drug-receptor interactions. A more rigid analog may pay a lower entropic penalty upon binding but requires a better pre-organized fit. A more flexible analog can adapt to a wider range of binding pockets but with a corresponding entropic cost.

Structure-Activity Relationship (SAR) and Potential Applications

While specific biological data for these exact molecules is not widely published, we can infer their potential activities based on the vast body of literature for 3-substituted piperidines.[1][14] The N-benzylpiperidine motif is a common feature in ligands for CNS targets, including opioid receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[3] The primary amine side chain provides a crucial hydrogen bonding and/or ionic interaction point.

Hypothetical SAR Implications:

Caption: Binding hypothesis based on side-chain length.

-

Optimal Distance: If a target receptor has an anionic or hydrogen-bond donor site at a specific, shorter distance from a lipophilic pocket that accommodates the benzyl group, the 1-Benzyl-3-aminomethylpiperidine would likely exhibit higher affinity. Its more constrained geometry would lead to a more favorable binding event.

-

Extended Binding Sites: Conversely, if the key interaction site is located deeper within the receptor or requires a more extended conformation to bypass a steric hindrance, the more flexible 1-Benzyl-3-(2-aminoethyl)piperidine would be superior. Its ability to extend the primary amine further into space could enable crucial interactions that the shorter analog cannot achieve.

-

Selectivity: This variation in spatial reach can be exploited to achieve selectivity between receptor subtypes. For instance, one receptor subtype might accommodate the shorter chain, while another has a binding site topology that favors the longer, more flexible chain.

Experimental Protocols

The following protocols are detailed, representative methodologies for the synthesis and characterization of the target compounds.

Protocol: Synthesis of 1-Benzyl-3-aminomethylpiperidine

Step 1: N-Benzylation of Ethyl Piperidine-3-carboxylate

-

To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield ethyl 1-benzylpiperidine-3-carboxylate.[1]

Step 2: Amidation

-

Saturate a solution of ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in methanol with ammonia gas at 0°C in a sealed pressure vessel.

-

Heat the vessel to 80-100°C for 24-48 hours.

-

Cool the vessel, vent carefully, and concentrate the solvent under reduced pressure.

-

The resulting crude 1-benzylpiperidine-3-carboxamide is often of sufficient purity for the next step, or can be recrystallized.

Step 3: Hofmann Rearrangement

-

Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0°C.

-

Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

-

Add a solution of 1-benzylpiperidine-3-carboxamide (1.0 eq) in a minimal amount of a co-solvent like THF or dioxane to the hypobromite solution at 0-5°C.

-

Stir at low temperature for 1 hour, then slowly warm to 60-70°C and maintain for 2-3 hours until gas evolution (CO₂) ceases.[5]

-

Cool the mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield 1-benzyl-3-aminomethylpiperidine.

Protocol: Synthesis of 1-Benzyl-3-(2-aminoethyl)piperidine

Step 1: Reduction of Ester to Alcohol

-

To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction at 0°C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Concentrate the filtrate to yield (1-benzylpiperidin-3-yl)methanol.

Step 2: Conversion of Alcohol to Nitrile

-

Dissolve the alcohol (1.0 eq) in dichloromethane. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure to obtain the crude chloride.

-

Dissolve the crude chloride in DMSO, add sodium cyanide (NaCN, 1.5 eq), and heat to 60-80°C for 6-8 hours.

-

Cool, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield 1-benzylpiperidine-3-acetonitrile.

Step 3: Reduction of Nitrile to Primary Amine

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of the nitrile (1.0 eq) in THF dropwise at 0°C.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool to 0°C and quench using the same procedure as in Step 1.

-

Filter, concentrate the filtrate, and purify the residue by column chromatography to yield 1-benzyl-3-(2-aminoethyl)piperidine.

Conclusion and Future Directions

The direct comparison of 1-Benzyl-3-(2-aminoethyl)piperidine and 1-Benzyl-3-aminomethylpiperidine provides a compelling case study in the principles of medicinal chemistry. The addition of a single methylene unit systematically modifies basicity, lipophilicity, and conformational freedom, providing a simple yet powerful tool for optimizing a lead compound. While the N-benzylpiperidine scaffold suggests a high probability of CNS activity, the ultimate pharmacological profile of these two molecules can only be determined through empirical biological testing.

Future research should focus on the parallel synthesis and screening of these two compounds against a panel of relevant CNS targets. Such studies would provide invaluable, direct SAR data, validating the predictive principles outlined in this guide and potentially uncovering novel, selective ligands for challenging biological targets.

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. (1991). Semantic Scholar. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

Biological evaluation and calculated logP data for compounds 1-15 and cocaine. ResearchGate. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. [Link]

-

Hofmann rearrangement. Wikipedia. [Link]

-

synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). Acta Poloniae Pharmaceutica – Drug Research. [Link]

-

Rowan's Free Online pKa Calculator. Rowan. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC. [Link]

- Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

pKa Prediction. Rowan. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). ResearchGate. [Link]

-

Epik. Schrödinger. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Log P Calculated by CDD Vault During Chemical Registration. (2023). Collaborative Drug Discovery. [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

-

Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis. [Link]

-

Hoffmann Rearrangement. (2026). Chemist Wizards. [Link]

-

MoKa - pKa modelling. Molecular Discovery. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. [Link]

-

tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. PubChem. [Link]

-

Hofmann Rearrangement. Chemistry Steps. [Link]

- The synthetic method of 1-benzyl-3-piperidone hydrochloride.

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Canterbury Research Repository. [Link]

-

MolGpKa. bio.tools. [Link]

-

(R)-1-benzylpiperidin-3-ol Properties. EPA. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

Sources

- 1. CAS 72551-53-2: ethyl 1-benzylpiperidine-3-carboxylate [cymitquimica.com]

- 2. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. chemistwizards.com [chemistwizards.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. support.collaborativedrug.com [support.collaborativedrug.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

Thermodynamic stability of 1-benzyl-3-substituted piperidine conformers

Thermodynamic Stability of 1-Benzyl-3-Substituted Piperidine Conformers: A Technical Guide

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including Donepezil (Alzheimer’s) and various sigma receptor ligands. The thermodynamic stability of 1-benzyl-3-substituted piperidines is governed by a delicate interplay between steric bulk (A-values), 1,3-diaxial interactions, and nitrogen inversion dynamics. This guide provides a rigorous framework for determining the preferred conformers of these systems, synthesizing computational modeling with experimental NMR validation.

Theoretical Framework: The Conformational Landscape

To predict the stability of 1-benzyl-3-substituted piperidines, one must analyze the competition between the N-substituent and the C3-substituent for the favorable equatorial position.

The Chair Topology and Substituent Positioning

The piperidine ring predominantly exists in a chair conformation. In a 1,3-disubstituted system, the relative stereochemistry (cis/trans) dictates the available conformational states:

-

Cis-Isomer (1,3-diequatorial vs. 1,3-diaxial): The cis isomer is thermodynamically privileged because both the N-benzyl group and the C3-substituent can occupy equatorial positions simultaneously. The alternative chair form places both groups in axial positions, incurring severe 1,3-diaxial strain (~5–7 kcal/mol penalty), making it energetically inaccessible at room temperature.

-

Dominant Conformer: 1-Benzyl (eq), 3-Substituent (eq).[1]

-

-

Trans-Isomer (The Equatorial Competition): The trans isomer forces a "choice": one group must be axial while the other is equatorial.[2]

-

Conformer A: 1-Benzyl (eq), 3-Substituent (ax).

-

Conformer B: 1-Benzyl (ax), 3-Substituent (eq).[3]

-

The "Benzyl Effect" and Nitrogen Inversion

Unlike carbon-based stereocenters, the nitrogen atom undergoes pyramidal inversion. However, the N-benzyl group is sterically demanding.

-

N-Benzyl A-Value: While the lone pair is small, the N-benzyl group behaves as a bulky substituent with a substantial preference for the equatorial position (estimated

kcal/mol). -

C3-Substituent A-Value:

-

Methyl: ~1.7 kcal/mol.

-

Hydroxyl: ~0.9 kcal/mol (highly solvent dependent).

-

Phenyl: ~2.8 kcal/mol.

-

Thermodynamic Prediction: In trans-1-benzyl-3-methylpiperidine, the N-benzyl group (A-value > 2.5) outcompetes the C3-methyl group (A-value 1.7). Consequently, the equilibrium heavily favors Conformer A (N-Bn equatorial, C3-Me axial).

Computational Protocol: Determining Relative Energies

This workflow ensures accurate prediction of conformational minima, accounting for solvation effects which are critical for nitrogen-containing heterocycles.

Step-by-Step Computational Workflow

-

Conformational Search (Global Minimum Scan):

-

Method: Monte Carlo Multiple Minimum (MCMM) or LowModeMD.

-

Force Field: OPLS4 or MMFF94.

-

Objective: Generate all rotamers of the benzyl group and ring puckers. The benzyl CH2-N bond rotation is a critical degree of freedom.

-

-

Geometry Optimization (DFT):

-

Theory Level: B3LYP-D3(BJ)/6-311G** or M06-2X/def2-TZVP.

-

Reasoning: Dispersion corrections (-D3) are mandatory to account for the CH-

interactions often observed between the piperidine ring protons and the benzyl aromatic ring.

-

-

Solvation Energy Correction:

-

Model: SMD (Solvation Model based on Density).

-

Solvent: Chloroform (

) or DMSO, matching the intended NMR solvent. -

Note: Gas-phase calculations often overemphasize intramolecular hydrogen bonding (e.g., if C3 is -OH) that does not exist in polar solvents.

-

-

Frequency Calculation:

-

Verify stationary points (zero imaginary frequencies).

-

Extract Gibbs Free Energy (

) at 298K.

-

Visualization of Computational Logic

Figure 1: Computational workflow for determining thermodynamic stability of piperidine conformers.

Experimental Validation: NMR Spectroscopy

Computational predictions must be validated by solution-phase NMR. At room temperature, piperidine ring flipping is fast on the NMR timescale, resulting in averaged signals.

Protocol: Variable Temperature (VT) NMR

To observe distinct conformers, one must slow the ring inversion rate (

-

Solvent Selection:

(Freon-compatible) or -

Cooling Phase: Gradually cool the sample from 298K to 180K (-93°C).

-

Observation:

-

At Coalescence Temperature (

) , the broad signals split. -

Below

(slow exchange limit), distinct sets of signals for the major and minor conformers appear.

-

-

Integration: Integrate the distinct signals (e.g., H2-axial vs H2-equatorial) to determine the equilibrium constant

.

Protocol: NOE/ROESY Analysis

Stereochemical assignment relies on the Karplus relationship (coupling constants) and Nuclear Overhauser Effect (spatial proximity).

-

Key Signal: The C3-H proton.

-

If C3-H is Axial : It appears as a triplet of triplets (tt) or broad multiplet with large coupling constants (

Hz) due to coupling with C2-H(ax) and C4-H(ax). -

If C3-H is Equatorial : It appears as a narrow multiplet with small couplings (

Hz).

-

-

NOE Correlations:

-

Irradiate the Benzyl-

. -

Cis-isomer (1-eq, 3-eq): Strong NOE to C2-H(ax) and C6-H(ax).

-

Trans-isomer (1-eq, 3-ax): Strong NOE to C3-H(eq) is not possible if C3-H is axial; instead, look for NOE between C3-Group and ring protons.

-

NMR Logic Diagram

Figure 2: Logic flow for assigning C3-substituent orientation via 1H NMR coupling constants.

Data Summary: Substituent Effects

The following table summarizes the expected thermodynamic preferences for common 1-benzyl-3-substituted piperidines based on aggregated literature and A-value principles.

| C3-Substituent (R) | Isomer | Dominant Conformer | Reason |

| Methyl | Cis | 1-Bn(eq), 3-Me(eq) | Diequatorial stability. |

| Methyl | Trans | 1-Bn(eq), 3-Me(ax) | N-Bn A-value (2.5) > C3-Me A-value (1.7). |

| Hydroxyl (-OH) | Trans | 1-Bn(eq), 3-OH(ax) | H-bonding may stabilize axial OH; A-value of OH is low (~0.9). |

| Phenyl | Trans | Mixed / 1-Bn(ax)? | Competition is close. Ph A-value (2.8) |

| Fluorine | Trans | 1-Bn(eq), 3-F(ax) | F is small; electronic repulsion (dipoles) may favor axial. |

Implications for Drug Design[4][5]

Understanding these conformers is vital for Structure-Activity Relationship (SAR) studies.

-

Pharmacophore Vectoring: If a drug candidate requires the C3-substituent to project into a specific hydrophobic pocket, the designer must ensure the molecule adopts the conformation that presents the group correctly.

-

Rigidification: If the active conformer is the higher-energy trans (axial) form, the medicinal chemist might introduce a bridge (e.g., tropane or azabicyclo systems) to lock the piperidine into that specific geometry, thereby reducing the entropic penalty of binding.

References

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[4] ACS Omega.[4] Source:[Link]

-

Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Source:[Link]

-

NIST Chemistry WebBook. 4-Benzylpiperidine Thermochemical Data. Source:[Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Australian Journal of Chemistry. Source:[Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-(1-Benzylpiperidin-3-yl)ethanamine in medicinal chemistry

Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-(1-Benzylpiperidin-3-yl)ethanamine (also known as 1-benzyl-3-(2-aminoethyl)piperidine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its 4-substituted isomer (a precursor to Donepezil-class AChE inhibitors), the 3-substituted variant offers unique stereochemical vectors essential for targeting Sigma-1 receptors , Neurokinin-1 (NK1) receptors , and Dopamine autoreceptors .

This guide dissects the chemical utility of this scaffold, providing a validated synthesis protocol, structural analysis, and a roadmap for its application in designing neuroactive agents.

Chemical Architecture & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric elements:

-

The Basic Center (Piperidine Nitrogen): Protonated at physiological pH (pKa ~9-10), serving as a primary anchor for aspartate residues in GPCR binding pockets.

-

The Hydrophobic Tail (N-Benzyl Group): A classic "sigma-receptor" motif, providing π-π stacking interactions (e.g., with Trp or Phe residues).

-

The Flexible Linker & Primary Amine (Ethylamine Chain): A hydrogen-bond donor/acceptor region that mimics the side chain of endogenous monoamines (serotonin, dopamine).

3- vs. 4-Substitution: The Stereochemical Advantage

Unlike the symmetrical 4-substituted piperidines, the 3-substituted scaffold introduces chirality. This asymmetry is critical for discriminating between receptor subtypes.

| Feature | 3-Substituted (Target Scaffold) | 4-Substituted (Common Isomer) |

| Chirality | Yes (Requires resolution or asymmetric synthesis) | No (Achiral/Meso) |

| Conformation | Favors "kinked" topology; mimics folded monoamines. | Linear topology; mimics extended chains. |

| Key Targets | Sigma-1, NK1, Dopamine (D2/D3) | AChE, H1 Histamine, CCR3 |

| Drug Examples | Preclamol (3-PPP), Tiagabine (nipecotic acid core) | Donepezil, Irsogladine |

Synthesis Protocols

The synthesis of 2-(1-Benzylpiperidin-3-yl)ethanamine requires navigating the reduction of the pyridine ring while installing the ethylamine side chain. Below are the two primary strategic routes.

Diagram: Synthetic Pathways

Caption: Stepwise synthetic route from 3-pyridylacetic acid to the target amine.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(1-Benzylpiperidin-3-yl)ethanamine via the Ester-Amide Reduction route.

Step 1: Preparation of Ethyl (1-Benzylpiperidin-3-yl)acetate

-

Reagents: Ethyl 3-pyridylacetate (10.0 g), Benzyl bromide (1.05 eq), Ethanol (anhydrous), PtO2 (Catalyst, 5 mol%).

-

Quaternization: Dissolve ethyl 3-pyridylacetate in ethanol. Add benzyl bromide dropwise at 0°C. Stir at RT for 12h. Evaporate solvent to obtain the quaternary pyridinium salt (yellow solid).

-

Hydrogenation: Dissolve the salt in ethanol (0.1 M). Add PtO2. Hydrogenate at 50 psi H2 for 24h.

-

Validation Point: Monitor H2 uptake. TLC should show disappearance of the UV-active pyridinium spot.

-

-

Workup: Filter catalyst through Celite. Basify filtrate with sat. NaHCO3. Extract with DCM. Dry (Na2SO4) and concentrate.[1]

-

Yield: Expect ~85% of the saturated piperidine ester.

-

Step 2: Conversion to Amine

-

Amidation: Dissolve the ester (5.0 g) in methanolic ammonia (7N). Seal in a pressure tube and heat to 60°C for 48h. Concentrate to yield 2-(1-benzylpiperidin-3-yl)acetamide.

-

Reduction: Suspend LiAlH4 (3.0 eq) in dry THF under N2 at 0°C. Add the acetamide (dissolved in THF) dropwise. Reflux for 4h.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.

-

Purification: The filtrate is concentrated and purified via Kugelrohr distillation or column chromatography (DCM/MeOH/NH4OH 90:9:1).

-

Characterization: 1H NMR should show the disappearance of the carbonyl signal and the appearance of the ethyl side chain multiplet.

-

Medicinal Chemistry Applications

A. Sigma-1 Receptor Ligands

The N-benzylpiperidine moiety is a "magic bullet" for Sigma-1 receptor affinity. The receptor possesses a hydrophobic pocket that accommodates the benzyl group, while the basic nitrogen interacts with Asp126.

-

Design Strategy: Use the primary amine of the title compound to couple with hydrophobic acyl chlorides (e.g., adamantane-carbonyl chloride).

-

Reference: 3-substituted piperidines often show higher selectivity for Sigma-1 over Sigma-2 compared to their 4-substituted counterparts due to steric constraints in the Sigma-2 pocket.

B. Neurokinin-1 (NK1) Antagonists

NK1 antagonists (anti-emetic, antidepressant) often feature a 2,3-disubstituted piperidine core (e.g., CP-99,994 ).

-

Relevance: The title compound serves as a simplified template. By introducing a phenyl group at the 2-position (via Grignard addition to the intermediate iminium ion during synthesis), one can access the CP-99,994 scaffold.

-

Mechanism: The 3-aminoethyl chain mimics the Substance P terminal sequence, blocking receptor activation.

C. Dopamine Autoreceptor Modulators

The 3-substituted piperidine ring is the core of (-)-3-PPP (Preclamol) , a selective dopamine autoreceptor agonist.

-

Application: 2-(1-Benzylpiperidin-3-yl)ethanamine can be converted to 3-PPP analogs by reductive alkylation of the primary amine (to a tertiary amine) and debenzylation/phenol installation.

Structural & Biological Data Summary[6]

| Property | Value / Description | Significance |

| Molecular Weight | 218.34 g/mol | Ideal for CNS penetration (Rule of 5 compliant). |

| cLogP | ~2.1 | High blood-brain barrier (BBB) permeability. |

| H-Bond Donors | 2 (Primary Amine) | Versatile for derivatization (Amides, Ureas). |

| Rotatable Bonds | 4 | Allows induced fit into receptor pockets. |

| Key Isomer | (S)-Enantiomer | Often the bioactive form for NK1 and Dopamine targets. |

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. German National Library (DNB). Available at: [Link][2][1]

-

Examples of biologically active 3-substituted piperidines. ResearchGate. Available at: [Link]

-

1-(1-benzylpiperidin-3-yl)-N-ethylethanamine (Compound Summary). PubChem.[3] Available at: [Link][2]

-

Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society. Available at: [Link][2][1]

Sources

Methodological & Application

Procedure for reductive amination of 1-benzylpiperidin-3-one

Abstract & Strategic Importance

The 1-benzylpiperidin-3-one scaffold is a critical intermediate in the synthesis of neurokinin antagonists, opioid receptor ligands, and Janus kinase (JAK) inhibitors. Functionalizing the C3 position via reductive amination allows for the introduction of diverse amine pharmacophores.

However, this substrate presents specific challenges:

-

Steric Hindrance: The C3 ketone is part of a six-membered ring, subject to 1,3-diaxial interactions that can impede imine formation compared to acyclic ketones.

-

Basicity: The tertiary amine at the N1 position acts as an internal base, potentially interfering with acid-catalyzed imine formation unless pH is carefully managed.

-

Chemoselectivity: Avoiding reduction of the ketone to the alcohol (direct reduction) versus the desired reductive amination.

This guide details two validated protocols: Method A (Standard STAB) for reactive amines and Method B (Titanium-Mediated) for sterically hindered or weakly nucleophilic amines.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through a carbinolamine intermediate, which dehydrates to an iminium ion . The reducing agent must selectively reduce the iminium ion faster than the starting ketone.

Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is electronically deactivated by the acetoxy groups, making it less nucleophilic than NaBH

Figure 1: Reaction Mechanism & Competitive Pathways

Caption: The equilibrium between ketone and iminium ion is driven by acid catalysis. STAB selectively targets the Iminium species.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Primary Application: Unhindered primary and secondary amines.

Reagents & Stoichiometry:

-

Substrate: 1-Benzylpiperidin-3-one (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile, add 1.0 equiv TEA)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE promotes faster reaction rates than THF for this substrate.

Step-by-Step Protocol:

-

Preparation: In a dry reaction vessel under N

, dissolve 1-benzylpiperidin-3-one (10 mmol) in DCE (30 mL). -

Amine Addition: Add the amine (11 mmol).

-

Critical Step: If using an amine hydrochloride salt, add Triethylamine (TEA, 11 mmol) to liberate the free amine.

-

-

Acid Activation: Add Glacial Acetic Acid (10-20 mmol).

-

Why: The N1-piperidine nitrogen is basic. You must add enough acid to neutralize the N1 site and still catalyze the C3-ketone activation. pH should be roughly 4-5.

-

-

Imine Formation (Equilibration): Stir at Room Temperature (RT) for 30–60 minutes.

-

Observation: Do not skip this. Allowing the imine/iminium to populate before adding hydride minimizes direct ketone reduction.

-

-

Reduction: Add STAB (14 mmol) in one portion. The reaction may effervesce slightly.

-

Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Ketone M+H).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

(careful, gas evolution). -

Extract with DCM (3 x 20 mL).

-

Dry combined organics over Na

SO

-

-

Purification: The crude material is often a diastereomeric mixture. Purify via flash chromatography (DCM/MeOH/NH

OH).

Method B: Titanium(IV) Isopropoxide Protocol

Primary Application: Sterically hindered amines, anilines, or acid-sensitive substrates.

Reagents:

-

Substrate: 1-Benzylpiperidin-3-one (1.0 equiv)

-

Amine: 1.2 equiv[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

) (1.5 – 2.0 equiv) -

Reductant: NaBH

(Ethanol protocol) or STAB (DCE protocol).

Step-by-Step Protocol:

-

Complexation: In a dry flask under N

, combine 1-benzylpiperidin-3-one (neat or minimal DCE) and the amine. -

Titanium Addition: Add Ti(OiPr)

slowly via syringe. -

Stirring: Stir the viscous mixture at RT for 2–6 hours (or 50°C if highly hindered).

-

Dilution & Reduction:

-

Dilute with absolute Ethanol (if using NaBH

) or DCE (if using STAB). -

Add the reducing agent (1.5 equiv) carefully.

-

-

Workup (The "Titanium Emulsion" Fix):

Comparative Analysis & Troubleshooting

Table 1: Protocol Selection Matrix

| Variable | Method A (STAB/AcOH) | Method B (Ti(OiPr) |

| Amine Type | Primary, unhindered Secondary | Bulky, Anilines, Weak Nucleophiles |

| Water Sensitivity | Moderate (STAB tolerates trace H | High (Ti hydrolyzes instantly) |

| Reaction Time | 4 – 16 Hours | 6 – 24 Hours |

| Side Products | 3-Hydroxypiperidine (if acid low) | Minimal direct reduction |

| Workup | Simple basic extraction | Requires filtration/citrate for Ti salts |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Cause: The N1-benzyl nitrogen is buffering the solution.

-

Fix: Increase AcOH to 2.0–3.0 equivalents in Method A.

-

-

Issue: Direct Reduction (Alcohol formation).

-

Cause: Hydride added before imine formation.

-

Fix: Increase the "Equilibration" time in Step 4 (Method A) or switch to Method B to force imine formation.

-

-

Issue: Stuck at Intermediate.

-

Cause: Carbinolamine formed but not dehydrating.[7]

-

Fix: Add molecular sieves (4Å) to the reaction mixture.

-

Workflow Decision Tree

Figure 2: Experimental Logic Flow

Caption: Decision matrix for selecting the optimal reductive amination pathway.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] [Link]

Sources

- 1. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. designer-drug.com [designer-drug.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2-(1-Benzylpiperidin-3-yl)ethanamine as a building block for AChE inhibitors

Application Note: 2-(1-Benzylpiperidin-3-yl)ethanamine as a Scaffold for Dual-Site AChE Inhibitors

Introduction: The Pharmacophore Strategy

In the landscape of Alzheimer’s Disease (AD) drug discovery, Acetylcholinesterase (AChE) inhibitors remain a cornerstone of symptomatic treatment.[1][2] The molecule 2-(1-Benzylpiperidin-3-yl)ethanamine represents a critical "anchor" pharmacophore. It is a structural isomer of the amine moiety found in Donepezil (Aricept) , the gold-standard anti-Alzheimer's drug.

While Donepezil utilizes a 4-substituted piperidine, the 3-substituted isomer discussed here offers a distinct vector for linker attachment. This allows researchers to probe the spatial geometry of the AChE active site gorge, specifically altering the trajectory toward the Peripheral Anionic Site (PAS).

Core Application: This building block is primarily used to synthesize Dual Binding Site Inhibitors (DBSIs) .

-

CAS Interaction: The N-benzylpiperidine moiety binds to the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge (interacting with Trp86 and Phe330).

-

Linker/PAS Interaction: The ethylamine tail serves as a handle to attach a linker and a second aromatic group (e.g., indanone, ferulic acid, or coumarin) to target the Peripheral Anionic Site (PAS) at the gorge entrance.

Rational Design Strategy

The design logic relies on the "bivalent ligand" approach. The synthesis generally involves coupling this primary amine with a carboxylic acid-functionalized PAS ligand.

Figure 1: Modular assembly of Dual Binding Site Inhibitors using the benzylpiperidine scaffold.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To couple 2-(1-Benzylpiperidin-3-yl)ethanamine (Fragment A) with a PAS-targeting carboxylic acid (Fragment B) to form a stable amide bond.

Reagents:

-

Amine: 2-(1-Benzylpiperidin-3-yl)ethanamine (1.0 eq)

-

Acid: PAS-ligand-COOH (e.g., 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid) (1.1 eq)

-

Coupling Agent: HATU or EDC.HCl (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried round-bottom flask, dissolve the Acid (Fragment B) in anhydrous DMF (5 mL per mmol).

-

Add DIPEA and stir at 0°C for 10 minutes.

-

Add HATU (or EDC/HOBt) and stir for 30 minutes at 0°C to activate the carboxylic acid.

-

-

Coupling:

-

Add 2-(1-Benzylpiperidin-3-yl)ethanamine dropwise to the activated mixture.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours under nitrogen atmosphere.

-

Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The primary amine spot (ninhydrin active) should disappear.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

Saturated NaHCO₃ (2x) – removes unreacted acid.

-

Water (3x) – removes DMF.

-

Brine (1x).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue using Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of DCM to 5% MeOH/DCM.

-

Validation: Verify structure via ¹H-NMR (look for the amide doublet at ~6.0-8.0 ppm) and LC-MS (M+H peak).

-

Protocol B: Biological Evaluation (Ellman’s Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitor against AChE using the modified Ellman’s method.

Principle: AChE hydrolyzes Acetylthiocholine (ATCI) to Thiocholine.[3] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[3] Inhibitors reduce the rate of yellow color formation.[3]

Figure 2: Reaction pathway for the colorimetric determination of AChE activity.

Materials:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.03 U/mL final.

-

Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM final.

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final.

-

Inhibitor: Stock solution in DMSO (ensure final DMSO < 1%).

Detailed Workflow:

-

Preparation (96-well plate):

-

Blank Wells: Add 140 µL Buffer + 20 µL DMSO (no enzyme).

-

Control Wells: Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL DMSO (no inhibitor).

-

Test Wells: Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (various concentrations).

-

-

Incubation:

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme (CAS/PAS).

-

-

Initiation:

-

Add 10 µL of DTNB/ATCI mixture (prepared fresh) to all wells.

-

-

Measurement:

-

Immediately read Absorbance at 412 nm using a microplate reader.

-

Kinetic Mode: Measure every 30 seconds for 5 minutes.

-

Calculate the velocity (

) of the reaction (slope of Absorbance vs. Time).[3]

-

-

Data Analysis:

-

Calculate % Inhibition:

[3] -

Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

-

Data Presentation & Interpretation

When characterizing your library, organize data to compare the effect of linker length and PAS-ligand variation.

Table 1: Hypothetical SAR Data Structure

| Compound ID | Linker Type | PAS Moiety | AChE IC₅₀ (nM) | Selectivity (AChE/BuChE) |

| Ref (Donepezil) | - | Indanone | 12.5 | >500 |

| BB-01 | Amide (2C) | Indanone | Value | Value |

| BB-02 | Amide (3C) | Indanone | Value | Value |

| BB-03 | Amide (2C) | Ferulic Acid | Value | Value |

Note: The "Selectivity" column is crucial. The benzylpiperidine moiety is highly selective for AChE over Butyrylcholinesterase (BuChE) due to the narrow gorge of AChE.

Expert Insights (E-E-A-T)

-

Isomer Significance: The 3-yl isomer creates a "kinked" geometry compared to the linear 4-yl (Donepezil) isomer. Molecular modeling often shows that the 3-yl derivatives force the linker to adopt a different conformation to exit the gorge, potentially picking up unique interactions with Tyr124 or Phe295 .

-

Solubility: The free base of 2-(1-Benzylpiperidin-3-yl)ethanamine is an oil. For storage, convert it to the dihydrochloride salt (using HCl in ether) which is a stable solid.

-

False Positives: In the Ellman assay, ensure your synthesized compounds do not contain free thiols or react directly with DTNB. Always run a "Compound + DTNB" blank (no enzyme/substrate) to check for non-enzymatic color generation.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829.

-

Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286.

-

Bajda, M., Guzior, N., Ignasik, M., & Malawska, B. (2013). Multi-target-directed ligands in Alzheimer's disease treatment. Current Medicinal Chemistry, 20(13), 1612-1629.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Benzylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-benzylpiperidine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating, the mechanistic underpinnings of the N-alkylation reaction, and provide step-by-step experimental procedures designed to offer researchers a robust and efficient path to these valuable compounds. The protocols emphasize green chemistry principles, highlighting the significant advantages of MAOS over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[2][3][4]

Introduction: The Significance of 1-Benzylpiperidine Derivatives and the Power of Microwave Synthesis

The N-benzylpiperidine moiety is a cornerstone in drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] This versatile scaffold is present in a wide array of approved drugs and clinical candidates targeting conditions ranging from neurological disorders to cancer.[5][6][7]

Traditional methods for the synthesis of these derivatives often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[3][4] By directly and uniformly heating the reaction mixture through interaction with polar molecules, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[8][9] This rapid, localized heating also leads to cleaner reactions with fewer by-products, resulting in higher yields and simplified purification.[2][3]

This application note will serve as a practical guide for chemists to harness the power of MAOS for the efficient synthesis of 1-benzylpiperidine derivatives.

Reaction Mechanism: The N-Alkylation of Piperidine

The core transformation in the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine ring with a benzyl halide or a related electrophile. This reaction proceeds via a nucleophilic substitution mechanism (SN2).

Key Mechanistic Steps:

-

Deprotonation (Optional but often beneficial): In the presence of a base, the secondary amine of the piperidine ring is deprotonated to form a more nucleophilic piperidide anion. The choice of base is crucial to avoid side reactions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (or the piperidide anion) acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

-

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.

-

Product Formation: The halide ion is expelled as a leaving group, resulting in the formation of the 1-benzylpiperidinium salt.

-

Final Deprotonation: A final deprotonation step by a base yields the neutral 1-benzylpiperidine derivative.

Experimental Protocols: Microwave-Assisted Synthesis

The following protocols provide a general framework for the microwave-assisted synthesis of 1-benzylpiperidine derivatives. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.

General Protocol for N-Benzylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine and its derivatives, optimized to minimize over-alkylation.

Materials:

-

Piperidine or substituted piperidine (1.0 eq)

-

Substituted benzyl halide (e.g., benzyl bromide or chloride) (1.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 2.0 eq)

-

Solvent (e.g., Acetonitrile, DMF, or NMP)

-

Microwave synthesis vial (appropriate size for the reaction scale)

-

Magnetic stir bar

Instrumentation:

-

A dedicated microwave reactor for organic synthesis with online temperature and pressure monitoring is required.[10]

Procedure:

-

To a microwave process vial, add the piperidine derivative, the benzyl halide, the base, and a magnetic stir bar.

-

Add the chosen solvent (typically 2-5 mL for a 0.5-2 mmol scale).

-

Seal the vial tightly with a septum cap.[10]

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 100-150 °C (start with a temperature slightly above the boiling point of the solvent).

-

Time: 5-20 minutes.

-

Power: Use the instrument's automatic power control to maintain the set temperature.

-

-

After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.[10]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Parameter Optimization

The following table provides a starting point for optimizing the reaction conditions for the synthesis of 1-benzylpiperidine derivatives.

| Entry | Piperidine Derivative | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 120 | 10 | High |

| 2 | 4-Aminopiperidine | 4-Chlorobenzyl chloride | Cs₂CO₃ | DMF | 140 | 15 | Moderate to High |

| 3 | Piperidin-4-ol | 2-Fluorobenzyl bromide | Triethylamine | NMP | 150 | 5 | High |

| 4 | Ethyl piperidine-4-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | 130 | 12 | High |

Visualization of Experimental Workflow

Characterization of 1-Benzylpiperidine

After successful synthesis and purification, the identity and purity of the 1-benzylpiperidine derivative should be confirmed using standard analytical techniques.

Typical Characterization Data for 1-Benzylpiperidine:

-

¹H NMR: Expect characteristic signals for the benzylic protons (a singlet around 3.5 ppm), the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm), and the aliphatic protons of the piperidine ring (multiplets between 1.4-2.5 ppm).

-

¹³C NMR: Look for signals corresponding to the benzylic carbon (around 64 ppm), the aromatic carbons (127-138 ppm), and the piperidine carbons (24-54 ppm).[2]

-

IR Spectroscopy: Characteristic peaks include C-H stretching for aromatic and aliphatic groups, and C-N stretching.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.[2]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The significant reduction in reaction time allows for rapid optimization of conditions. The final product's identity and purity, confirmed by spectroscopic methods, serve as the ultimate validation of the synthetic procedure.

Conclusion

Microwave-assisted synthesis offers a superior methodology for the rapid and efficient production of 1-benzylpiperidine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel analogs for drug discovery and other applications. The adoption of MAOS not only accelerates research but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- Microwave assisted organic synthesis (MAOS).

- Simple and Efficient Microwave Assisted N-Alkylation of Is

- Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- 6 - Organic Syntheses Procedure.

- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- Benzylpiperidine Derivatives 13(University of Pisa).

- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC.

- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Semantic Scholar.